TNO155 Demonstrates Potent In Vitro Target Engagement and Cellular Activity
TNO155 exhibits potent biochemical inhibition of wild-type SHP2 with an IC50 of 0.011 µM, which translates to effective cellular suppression of downstream signaling (pERK IC50: 0.008 µM) and proliferation (IC50: 0.100 µM) in the KYSE-520 esophageal cancer cell line model . While comparator IACS-13909 demonstrates a slightly more potent biochemical IC50 of 0.0157 µM (15.7 nM) against SHP2 , TNO155's integrated profile of biochemical and cellular activity, particularly its sub-micromolar pERK inhibition, offers a robust and well-characterized cellular activity benchmark.
| Evidence Dimension | Biochemical and Cellular Potency |
|---|---|
| Target Compound Data | SHP2 IC50: 0.011 µM; pERK IC50: 0.008 µM; Proliferation IC50: 0.100 µM |
| Comparator Or Baseline | IACS-13909 (SHP2 IC50: 0.0157 µM) |
| Quantified Difference | TNO155 SHP2 IC50 is 0.011 µM vs. IACS-13909's 0.0157 µM. Cellular activity data not available for direct comparison. |
| Conditions | Biochemical DiFMUP assay; KYSE-520 cell line for cellular assays. |
Why This Matters
TNO155 provides a well-validated benchmark for SHP2 inhibition with correlated cellular activity data, enabling reliable target engagement assessment in a standard model system.
